molecular formula C21H17ClFN5O3 B2713606 2-chloro-6-fluoro-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1207038-73-0

2-chloro-6-fluoro-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2713606
M. Wt: 441.85
InChI Key: YZPOSJHFAQRLOJ-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C21H17ClFN5O3 and its molecular weight is 441.85. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of the pyrazole and pyrimidine intermediates, which are then coupled to form the final product.

Starting Materials
2-chlorobenzoyl chloride, 6-fluoro-3-nitroaniline, furan-2-carboxaldehyde, 4-isopropyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid, ethyl acetoacetate, hydrazine hydrate, sodium methoxide, sodium hydride, N,N-dimethylformamide, acetic acid, triethylamine, benzoyl chloride

Reaction
Step 1: Synthesis of 2-chloro-6-fluoro-N-(2-nitrophenyl)benzamide - 2-chlorobenzoyl chloride is reacted with 6-fluoro-3-nitroaniline in the presence of triethylamine and N,N-dimethylformamide to yield 2-chloro-6-fluoro-N-(2-nitrophenyl)benzamide., Step 2: Synthesis of 3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester - Furan-2-carboxaldehyde is reacted with ethyl acetoacetate in the presence of acetic acid to yield furan-2-ylidene ethyl acetoacetate. This intermediate is then reacted with hydrazine hydrate in the presence of acetic acid to yield 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester. - 4-Isopropyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid is reacted with sodium methoxide in the presence of methanol to yield the sodium salt of the intermediate. This intermediate is then reacted with ethyl chloroformate in the presence of triethylamine to yield 4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl carbamate. - The two intermediates are then coupled in the presence of sodium hydride and N,N-dimethylformamide to yield 3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester., Step 3: Synthesis of 2-chloro-6-fluoro-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide - The two intermediates from step 1 and step 2 are coupled in the presence of N,N-dimethylformamide and triethylamine to yield the final product, 2-chloro-6-fluoro-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide.

properties

IUPAC Name

2-chloro-6-fluoro-N-[5-(furan-2-yl)-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O3/c1-11(2)14-10-18(29)26-21(24-14)28-17(9-15(27-28)16-7-4-8-31-16)25-20(30)19-12(22)5-3-6-13(19)23/h3-11H,1-2H3,(H,25,30)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPOSJHFAQRLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

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